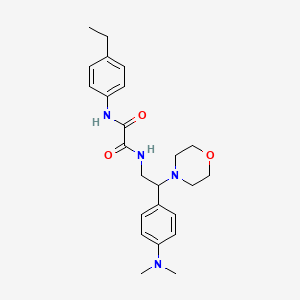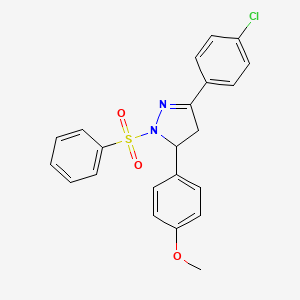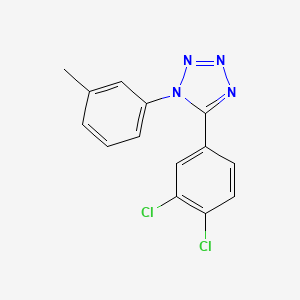
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The compound also has a methylsulfonyl group and a phenoxyacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and phenyl rings, the methylsulfonyl group, and the phenoxyacetamide group. The arrangement of these groups in the molecule would determine its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.科学的研究の応用
Antimicrobial Activity
Pyridazinones have demonstrated significant antimicrobial effects. Researchers have reported various derivatives of this nucleus as potential agents against bacteria, fungi, and other pathogens . These compounds could serve as valuable leads for developing new antibiotics.
Antihypertensive Properties
Certain pyridazinone derivatives exhibit antihypertensive activity. They may act by modulating blood pressure or vascular tone. Investigating the specific mechanisms underlying this effect could lead to novel antihypertensive drugs .
Analgesic and Anti-Inflammatory Effects
Pyridazinones have been explored for their analgesic and anti-inflammatory properties. These compounds may inhibit pain pathways or reduce inflammation through various mechanisms. Understanding their interactions with relevant receptors and pathways is crucial for drug development .
Anticancer Potential
Researchers have investigated pyridazinones as potential anticancer agents. These compounds may interfere with cancer cell growth, metastasis, or angiogenesis. Further studies are needed to elucidate their precise mechanisms and optimize their efficacy .
Antiplatelet Activity
Certain pyridazinone derivatives exhibit antiplatelet effects, which could be valuable in preventing thrombosis or managing cardiovascular diseases. Investigating their impact on platelet function and clotting pathways is essential .
Bronchodilatory and Anti-Allergic Effects
Pyridazinones have shown promise as bronchodilators (for asthma) and anti-allergic agents. Understanding their interactions with bronchial smooth muscle or immune pathways could lead to improved treatments for respiratory conditions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)19-12-11-17(21-22-19)14-7-9-15(10-8-14)20-18(23)13-26-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNLFFNBJVEWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)






![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)

![Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate](/img/structure/B2756958.png)
